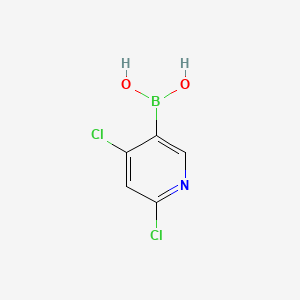

(4,6-Dichlorpyridin-3-yl)boronsäure

Übersicht

Beschreibung

(4,6-Dichloropyridin-3-yl)boronic acid, also known as DCPB, is a boronic acid derivative of pyridine. It is a chiral, water-soluble molecule with a wide range of applications in organic synthesis and medicinal chemistry. DCPB has been used in a variety of research applications, including the synthesis of chiral compounds, the development of analytical methods, and the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Medizin: Therapeutische Anwendungen

(4,6-Dichlorpyridin-3-yl)boronsäure: spielt eine bedeutende Rolle in der medizinischen Chemie. Ihre Derivate sind bekannt für ihre Enzyminhibitionseigenschaften, die zur Entwicklung neuer Pharmazeutika genutzt werden können . Beispielsweise wurden Boronsäuren bei der Entwicklung von Proteasominhibitoren eingesetzt, die in der Krebstherapie von entscheidender Bedeutung sind .

Landwirtschaft: Pflanzenschutz und Wachstumsregulation

In der Landwirtschaft werden Boronsäurederivate auf ihr Potenzial als Wachstumsregulatoren und Schutzmittel gegen Pflanzenpathogene untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Molekülen zu interagieren, kann zur Entwicklung neuer Agrochemikalien führen .

Materialwissenschaft: Polymer- und Materialentwicklung

This compound: wird in der Materialwissenschaft zur Entwicklung von Polymeren mit spezifischen Eigenschaften eingesetzt. Diese Polymere können auf Reize wie pH-Wert-Änderungen reagieren, was für die Herstellung intelligenter Materialien wertvoll ist .

Umweltwissenschaft: Sensorik und Detektion

Boronsäuren, darunter This compound, werden in der Umweltwissenschaft zum Nachweis verschiedener Analyten eingesetzt. Ihre Fähigkeit, Komplexe mit Diolen und Lewis-Basen zu bilden, macht sie für Sensoranwendungen geeignet, z. B. für den Nachweis von Fluorid- oder Cyanid-Ionen in Umweltproben .

Biochemie: Proteinmanipulation und -markierung

In der Biochemie wird This compound für die Proteinmanipulation und -markierung verwendet. Der Boronsäureanteil kann reversible kovalente Bindungen mit Diolen bilden, was für die kontrollierte Modifizierung von Proteinen oder Peptiden vorteilhaft ist .

Analytische Chemie: Chromatographie und Elektrophorese

Analytische Chemiker verwenden This compound-Derivate in der Chromatographie und Elektrophorese zur Trennung komplexer Gemische. Die einzigartige Wechselwirkung mit Zuckern und anderen Diolen ermöglicht selektive Trenntechniken, die in analytischen Methoden unerlässlich sind .

Organische Synthese: Kreuzkupplungsreaktionen

This compound: ist ein wertvolles Reagenz in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Es dient als nukleophiler Partner zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und erleichtert die Synthese komplexer organischer Moleküle .

Pharmakologie: Arzneistoff-Abgabesysteme

In der Pharmakologie wird die Boronsäuregruppe auf ihr Potenzial in Arzneistoff-Abgabesystemen untersucht. Ihre pH-empfindliche Natur kann genutzt werden, um gezielte Abgabemechanismen zu schaffen, die therapeutische Wirkstoffe an bestimmten Stellen im Körper freisetzen .

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (4,6-Dichloropyridin-3-yl)boronic acid participates in a transmetalation process . This process involves the transfer of the boronic acid group (which is formally nucleophilic) from boron to a palladium catalyst . The palladium catalyst has previously undergone oxidative addition with an electrophilic organic group, forming a new Pd-C bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound is often used, is a key process in the synthesis of various organic compounds . These compounds could potentially affect numerous biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

For instance, it is known to be soluble , which could potentially impact its absorption and distribution

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds with various biological activities.

Action Environment

The action of (4,6-Dichloropyridin-3-yl)boronic acid, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which this compound is used are known to be exceptionally mild and functional group tolerant . Additionally, the compound is known to be stable , which could potentially enhance its efficacy under various environmental conditions. It should be stored in an inert atmosphere and under -20°c for optimal stability .

Eigenschaften

IUPAC Name |

(4,6-dichloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXIQUFADVGXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672079 | |

| Record name | (4,6-Dichloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1070893-11-6 | |

| Record name | (4,6-Dichloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)

![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)

![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)

![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)